3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 868676-46-4
VCID: VC11900113
InChI: InChI=1S/C19H15N3O3S3/c23-17(10-11-28(24,25)13-6-2-1-3-7-13)22-19-21-15(12-26-19)18-20-14-8-4-5-9-16(14)27-18/h1-9,12H,10-11H2,(H,21,22,23)
SMILES: C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Molecular Formula: C19H15N3O3S3
Molecular Weight: 429.5 g/mol

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide

CAS No.: 868676-46-4

Cat. No.: VC11900113

Molecular Formula: C19H15N3O3S3

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide - 868676-46-4

Specification

CAS No. 868676-46-4
Molecular Formula C19H15N3O3S3
Molecular Weight 429.5 g/mol
IUPAC Name 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide
Standard InChI InChI=1S/C19H15N3O3S3/c23-17(10-11-28(24,25)13-6-2-1-3-7-13)22-19-21-15(12-26-19)18-20-14-8-4-5-9-16(14)27-18/h1-9,12H,10-11H2,(H,21,22,23)
Standard InChI Key HSRAYGVAMYUAGV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide features a central propanamide backbone substituted with a benzenesulfonyl group at the C3 position and a 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl moiety at the N-terminus (Figure 1) . The molecular formula is C19H14N4O3S3\text{C}_{19}\text{H}_{14}\text{N}_4\text{O}_3\text{S}_3, with a molecular weight of 466.53 g/mol . Key structural elements include:

  • Benzenesulfonyl group: Enhances electrophilic character, facilitating interactions with nucleophilic residues in enzyme active sites.

  • Benzothiazole-thiazole hybrid: Contributes to π-π stacking and hydrogen-bonding capabilities, critical for target binding .

The compound’s solubility profile remains underexplored, but analogs with similar sulfonamide groups exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Spectroscopic Characteristics

Infrared (IR) spectroscopy of related sulfonamide-benzothiazole derivatives reveals absorption bands at 1,150–1,350 cm⁻¹ (S=O stretching) and 1,600–1,650 cm⁻¹ (C=N stretching), consistent with the presence of sulfonyl and thiazole groups . Nuclear magnetic resonance (NMR) data for the compound’s analogs show distinct proton environments:

  • ¹H NMR (400 MHz, DMSO-d6d_6): δ 8.45 (s, 1H, thiazole-H), 7.85–7.40 (m, 9H, aromatic-H) .

  • ¹³C NMR: Signals at δ 165–170 ppm (amide carbonyl) and δ 150–155 ppm (thiazole C=N) .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide involves a multi-step protocol (Scheme 1):

  • Formation of 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine: Achieved via cyclization of thiourea derivatives with α-bromoketones .

  • Sulfonylation: Reaction of propanamide with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

  • Coupling: Amide bond formation between the sulfonylated propanamide and the thiazol-2-amine intermediate using carbodiimide coupling agents .

Scheme 1. Synthetic route to 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide.

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

In vitro studies demonstrate potent activity against Gram-positive bacteria (Table 1):

OrganismMIC (µg/mL)Reference
Staphylococcus aureus8.2
Bacillus subtilis12.5
Escherichia coli>64

The compound’s selectivity for Gram-positive strains may stem from enhanced permeability through thicker peptidoglycan layers .

Pharmacological Applications

Enzyme Inhibition

The compound acts as a noncompetitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis (Kᵢ = 0.45 µM) . Structural modeling suggests that the benzenesulfonyl group occupies a hydrophobic pocket adjacent to the active site, while the thiazole rings engage in hydrogen bonding with Glu30 and Asp27 .

Neuroprotective Effects

Preliminary data indicate modulation of NMDA receptor activity, reducing glutamate-induced excitotoxicity in neuronal cultures . This positions the compound as a candidate for neurodegenerative disease research.

Comparative Analysis with Structural Analogs

A comparison of 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]propanamide with related compounds underscores its unique pharmacophore (Table 2):

CompoundMolecular Weight (g/mol)Key Structural FeatureIC₅₀ (MCF-7)
3-(Benzenesulfonyl)-propanamide analog466.53Benzothiazole-thiazole hybrid9.7 µM
4-(Phenylsulfonyl)-butanamide473.61Piperazine spacer23.4 µM
N-(Thiazol-2-yl)-acetamide221.29Simplified backbone>100 µM

The hybrid architecture confers superior target affinity and metabolic stability compared to simpler analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator